S-Ethyl furan-2-butanethioate
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Overview
Description
S-Ethyl furan-2-butanethioate is an organic compound with the molecular formula C10H14O2S. It is a derivative of furan, a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl furan-2-butanethioate typically involves the reaction of furan derivatives with ethyl thiol. One common method is the reaction of furan-2-butanethioic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
S-Ethyl furan-2-butanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Ethyl furan-2-butanethioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of S-Ethyl furan-2-butanethioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-butanethioic acid: A precursor in the synthesis of S-Ethyl furan-2-butanethioate.
S-Methyl furan-2-butanethioate: A similar compound with a methyl group instead of an ethyl group.
Furan-2-butanol: A related compound with a hydroxyl group instead of a thiol group
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ethyl thiol group allows for unique interactions and reactions compared to other furan derivatives. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials .
Properties
CAS No. |
96446-10-5 |
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Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
S-ethyl 4-(furan-2-yl)butanethioate |
InChI |
InChI=1S/C10H14O2S/c1-2-13-10(11)7-3-5-9-6-4-8-12-9/h4,6,8H,2-3,5,7H2,1H3 |
InChI Key |
PVNRECFECOZUEX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)CCCC1=CC=CO1 |
Origin of Product |
United States |
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